Chanoclavine

Beschreibung

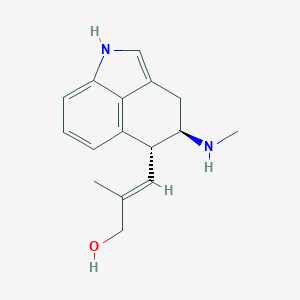

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHHMCVYMGARBT-HEESEWQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893242 | |

| Record name | Chanoclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-99-0 | |

| Record name | Chanoclavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chanoclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chanoclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHANOCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Producer Organisms

Dominant Genera: Claviceps spp. (e.g., Claviceps purpurea)

The genus Claviceps is the most well-known and significant producer of ergot alkaloids, including chanoclavine. Claviceps purpurea, commonly known as the rye ergot fungus, is a prominent species in this genus. nih.govwikipedia.org This fungus infects the developing ovaries of rye and other grasses, forming a structure called a sclerotium where ergot alkaloids are synthesized. asm.orgresearchgate.net this compound-I is a crucial intermediate in the biosynthetic pathway of more complex ergot alkaloids like ergopeptines and ergoamides in Claviceps purpurea. nih.govrsc.org The biosynthesis of this compound in C. purpurea involves a series of enzymatic steps, starting from the precursor N-methyl-dimethylallyltryptophan. asm.orgresearchgate.net

Aspergillus spp. (e.g., Aspergillus fumigatus, Aspergillus japonicus)

Several species within the genus Aspergillus are also known to produce this compound. Aspergillus fumigatus is a notable example, where this compound-I is a precursor to other clavine-type alkaloids like fumigaclavine C. nih.govuniprot.org In A. fumigatus, the enzyme this compound-I dehydrogenase catalyzes the oxidation of this compound-I to this compound-I aldehyde, a subsequent step in the ergot alkaloid pathway. nih.govuniprot.org Furthermore, researchers have successfully reconstituted the early steps of the this compound-I biosynthetic pathway in the yeast Saccharomyces cerevisiae using genes from Aspergillus japonicus. nih.govnih.gov

Penicillium spp. (e.g., Penicillium roqueforti)

The fungus Penicillium roqueforti, widely used in the production of blue-veined cheeses, also synthesizes this compound. researchgate.netwikipedia.org In this species, this compound-I is an intermediate in the pathway leading to other clavine alkaloids such as festuclavine (B1196704) and isofumigaclavine A. mdpi.comnih.gov The biosynthetic pathway in P. roqueforti shares similarities with that in Aspergillus, converting this compound-I aldehyde to festuclavine. mdpi.com

Epichloë spp. (e.g., Epichloë canadensis)

Fungi of the genus Epichloë are endophytic symbionts of cool-season grasses. nih.gov Many species of Epichloë produce a range of ergot alkaloids, and this compound is often a significant intermediate that can accumulate in the host plant. apsnet.orgnih.gov For instance, some strains may only possess the genes necessary for this compound I biosynthesis, making it a final product of their metabolic pathway. apsnet.org In other species, this compound is a precursor to more complex alkaloids like ergovaline. mdpi.comusda.gov The accumulation of this compound in grasses symbiotic with Epichloë species suggests it may have a functional role for the fungus or the host plant. mdpi.comnih.gov

Other Fungal Taxa (e.g., Arthrodermataceae)

The production of this compound and other ergot alkaloids is not confined to the aforementioned genera. Gene clusters for ergot alkaloid biosynthesis, which include the genes for the formation of this compound-I aldehyde, have been identified in species belonging to the family Arthrodermataceae. nih.govwikipedia.org This indicates a broader distribution of the genetic capacity for this compound synthesis among fungi.

Biosynthesis in Symbiotic Systems

This compound is frequently produced by fungi living in symbiotic relationships with plants. These associations can range from pathogenic, as seen with Claviceps purpurea on rye, to mutualistic, as with Epichloë endophytes in grasses. wikipedia.orgmdpi.com In these symbiotic systems, the fungus synthesizes the alkaloids, which can then be translocated throughout the host plant.

The presence of ergot alkaloids, including this compound, in morning glories (Convolvulaceae) is due to symbiotic fungi of the genus Periglandula. researchgate.net These fungi, which are related to the grass endophytes, produce a variety of ergot alkaloids that can accumulate in the seeds and vegetative tissues of the host plant. mdpi.com Similarly, the mutualistic relationship between Epichloë species and various grasses leads to the production of this compound, which can contribute to the plant's defense against herbivores. nih.govnih.gov The accumulation of this compound in these symbiotic systems can be substantial, sometimes reaching levels comparable to or even exceeding the final products of the biosynthetic pathway. apsnet.org

Interactive Data Table: Fungal Producers of this compound

| Fungal Genus | Example Species | Typical End Product(s) from this compound |

| Claviceps | Claviceps purpurea | Ergopeptines, Ergoamides |

| Aspergillus | Aspergillus fumigatus | Fumigaclavine C |

| Penicillium | Penicillium roqueforti | Isofumigaclavine A |

| Epichloë | Epichloë canadensis | This compound-I, Ergovaline |

Fungus-Plant Mutualistic Associations

This compound is predominantly found in two major types of mutualistic symbioses: those involving Epichloë endophytes in grasses (family Poaceae) and those involving Clavicipitaceous fungi, such as Periglandula species, with plants in the morning glory family (Convolvulaceae) nih.govresearchgate.net.

Epichloë endophytes in grasses: Epichloë species are fungal endophytes that live systemically within the tissues of many cool-season grasses. These fungi are typically transmitted vertically from the mother plant to its seeds mdpi.comnih.gov. In many of these symbiotic relationships, the fungus produces a variety of bioactive alkaloids, including this compound. For some endophyte strains, such as certain isolates of Epichloë elymi, the ergot alkaloid biosynthetic pathway is truncated, leading to the accumulation of this compound-I as the primary or sole ergot alkaloid product nih.govmdpi.com. In other associations, like the one between Epichloë coenophiala and tall fescue, this compound-I serves as an early intermediate in the synthesis of more complex and toxic alkaloids like ergovaline nih.govnih.gov.

Clavicipitaceous fungi in Convolvulaceae: A mutualistic symbiosis also exists between fungi of the genus Periglandula and various species of morning glories researchgate.netresearchgate.net. These fungi grow as epibionts on the leaf surfaces of their host plants nih.govresearchgate.net. Similar to the grass-endophyte relationship, the fungus is passed down through the host's seeds, ensuring the continuation of the symbiosis researchgate.net. These symbiotic associations are known to produce a diverse array of ergot alkaloids, and this compound is a frequently detected compound mdpi.comresearchgate.net. In some morning glory species, such as Ipomoea graminea, this compound-I has been identified as the only ergot alkaloid present, suggesting a genetic halt in the downstream biosynthetic pathway researchgate.net. The concentrations of these alkaloids in morning glories can be significantly higher than those found in symbiotic grasses researchgate.net.

| Fungal Genus | Host Plant Family | Example Host Species | Nature of Association | This compound Status |

|---|---|---|---|---|

| Epichloë | Poaceae (Grasses) | Elymus spp., Lolium perenne, Lolium arundinaceum | Endophytic (systemic) | End-product or Intermediate |

| Periglandula | Convolvulaceae (Morning Glories) | Ipomoea spp., Argyreia spp., Turbina corymbosa | Epibiotic (on leaf surface) | Intermediate or End-product |

Role of this compound in Defensive Mutualism

The production of alkaloids by symbiotic fungi is a cornerstone of defensive mutualism, where the fungus protects its host plant from herbivores in exchange for nutrients and housing researchgate.netplos.org. Ergot alkaloids, as a class, are known to deter feeding by a wide range of herbivores, from insects to mammals nih.govplos.org.

The specific role of this compound in this defense is complex. In symbioses where it is an intermediate, its concentration is often much lower than the final, more potent alkaloids like ergovaline or lysergic acid amides. However, the frequent accumulation of this compound-I in many symbiotic systems suggests it may have its own defensive functions or other benefits for the host or fungus mdpi.comnih.gov. Research suggests that clavine-type ergot alkaloids, including this compound, may have insecticidal properties nih.gov. While more complex ergot alkaloids are often associated with toxicity to grazing mammals, this compound itself has been shown to have low mammalian toxicity in studies, which could make it a desirable compound in agricultural contexts where insect deterrence is needed without harming livestock nih.govnih.gov. The hypothesis that intermediates like this compound provide a benefit is supported by the observation that its accumulation is not random and appears to be a selected trait in certain fungal lineages mdpi.com.

Influence on Host Plant Environmental Tolerance and Fitness

The defensive mutualism provided by the alkaloids, including the potential anti-herbivore effects of this compound, directly contributes to the plant's fitness by reducing the loss of biomass to herbivores researchgate.net. This allows the plant to allocate more resources to growth and reproduction. In the case of morning glories, the presence of ergot alkaloids is thought to be particularly beneficial for species with larger seeds, potentially protecting them from seed predators and ensuring successful germination and seedling establishment researchgate.net. While the broader suite of alkaloids produced in these symbioses is linked to enhanced plant performance, the direct contribution of this compound alone to abiotic stress tolerance has not been specifically quantified.

Chemotypic Diversity in Symbiotic Production

There is significant chemotypic diversity in the production of this compound and other ergot alkaloids across different fungus-plant symbioses nih.govnih.gov. This variation can be attributed to the genetic differences in both the fungal symbiont and the host plant, as well as environmental factors researchgate.net.

The profile of ergot alkaloids can vary dramatically:

Termination vs. Intermediate: As noted, some fungal strains possess a minimal set of genes for ergot alkaloid synthesis, resulting in a pathway that terminates with this compound-I nih.govmdpi.com. Other strains have a full complement of genes that convert this compound-I into a wide range of downstream products, including agroclavine (B1664434), elymoclavine, and various lysergic acid derivatives mdpi.com.

Quantitative Variation: Even when this compound-I is an intermediate, its concentration can vary substantially. In some associations, it accumulates to levels approaching or even exceeding the final products mdpi.com.

Host-Symbiont Specificity: The specific combination of a fungal strain and a host plant genotype can influence the alkaloid profile. Different Periglandula species or strains produce different alkaloid chemotypes in their respective morning glory hosts researchgate.net.

This chemical diversity suggests that these symbiotic relationships are highly dynamic and specialized, likely shaped by different selective pressures in their respective environments nih.gov.

| Symbiotic Association | Observed this compound Profile | Genetic Basis (Inferred) |

|---|---|---|

| Certain Epichloë elymi in grasses | This compound-I is the major end-product. | Presence of only the first four functional genes (dmaW, easF, easC, easE) in the ergot alkaloid synthesis (EAS) cluster. nih.gov |

| Epichloë coenophiala in tall fescue | This compound-I is an early intermediate, present at low concentrations relative to the end-product ergovaline. | Presence of a complete EAS gene cluster for ergopeptine synthesis. nih.gov |

| Periglandula symbiont in Ipomoea graminea | This compound-I is the sole ergot alkaloid detected. | The biosynthetic pathway downstream of this compound-I is halted. researchgate.net |

| Many Periglandula symbioses in other morning glories | This compound-I is present along with a wide array of other ergot alkaloids like ergine, ergonovine, and ergobalansine. researchgate.net | A more complete and active downstream biosynthetic pathway. |

Elucidation of Chanoclavine Biosynthetic Pathway

Primary Metabolic Precursors

The construction of the chanoclavine scaffold originates from three fundamental precursor molecules supplied by the primary metabolism of the producing fungus. researchgate.netresearchgate.net These precursors are L-tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM). researchgate.netresearchgate.netfrontiersin.org

The biosynthetic pathway is initiated with the amino acid L-tryptophan. mdpi.comnih.gov This aromatic amino acid, derived from the shikimic acid pathway, provides the foundational indole (B1671886) ring structure that is characteristic of all ergot alkaloids. researchgate.netnih.gov The first committed step in the pathway is the prenylation of the L-tryptophan molecule. rsc.orgnih.gov

Dimethylallyl pyrophosphate (DMAPP) serves as the isoprenoid donor in the initial reaction. mdpi.com DMAPP is an intermediate of the mevalonate (B85504) pathway and provides the five-carbon dimethylallyl (or prenyl) group that is attached to the tryptophan indole ring. rsc.orgresearchgate.net This prenylation is a critical alkylation event that sets the stage for subsequent cyclizations.

S-Adenosyl methionine (SAM) is the third essential precursor for this compound biosynthesis. researchgate.netresearchgate.net SAM is a common cosubstrate in metabolic pathways, primarily functioning as a donor of methyl groups. wikipedia.org In the context of the ergot alkaloid pathway, SAM is required for the N-methylation of the DMAT intermediate, a step that occurs after the initial prenylation. rsc.org This methylation is catalyzed by the enzyme EasF (a methyltransferase) and is crucial for the pathway to proceed towards this compound. researchgate.netnih.gov

| Precursor Molecule | Metabolic Origin | Role in this compound Biosynthesis |

| L-Tryptophan | Shikimic Acid Pathway researchgate.netnih.gov | Provides the core indole ring structure. nih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate Pathway researchgate.net | Donates the five-carbon prenyl group. rsc.orgmdpi.com |

| S-Adenosyl Methionine (SAM) | One-Carbon Metabolism ebi.ac.uk | Acts as a methyl group donor for N-methylation. rsc.orgresearchgate.net |

Sequential Enzymatic Transformations

Following the provision of primary precursors, a cascade of enzymatic reactions modifies the initial substrates to build the complex this compound structure. The first of these transformations is the prenylation of L-tryptophan.

The first committed step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan to form 4-(γ,γ-dimethylallyl)tryptophan, commonly known as 4-dimethylallyl-L-tryptophan (DMAT). rsc.orgmdpi.com This reaction involves the electrophilic addition of the prenyl group from DMAPP to the C4 position of the tryptophan's indole ring. nih.govnih.gov This C4-prenylation is a key reaction, and the enzyme catalyzing it exhibits strict regiospecificity. nih.govresearchgate.net

This specific C4-prenylation is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), which is encoded by the dmaW gene. nih.govasm.org In the fungus Aspergillus fumigatus, the homologous enzyme is referred to as FgaPT2. nih.govresearchgate.netrsc.org DmaW is a soluble, homodimeric protein that belongs to the DMATS superfamily of aromatic prenyltransferases. nih.govrsc.org Structural studies of DmaW from A. fumigatus reveal a rare β/α barrel fold, termed a "prenyltransferase barrel". nih.gov The enzyme's active site accommodates both the L-tryptophan and DMAPP substrates, orienting them to facilitate the Friedel-Crafts-type reaction with high regioselectivity for the C4 position of the indole nucleus. nih.gov

| Enzyme | Gene | Organism Example | EC Number | Reaction Catalyzed |

| Dimethylallyltryptophan Synthase (DmaW) | dmaW | Claviceps purpurea | 2.5.1.34 nih.govkegg.jp | L-tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophan + PPi |

| (Homologue) | fgaPT2 | Aspergillus fumigatus | 2.5.1.34 kegg.jp | L-tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophan + PPi |

Methylation: DMAT to N-Methyl-4-dimethylallyltryptophan (Me-DMAT)

The conversion of DMAT to N-methyl-4-dimethylallyltryptophan (Me-DMAT) is a crucial methylation step in the ergot alkaloid biosynthetic pathway. nih.gov

The enzyme responsible for the N-methylation of DMAT is a methyltransferase known as EasF (or its homolog FgaMT in Aspergillus fumigatus). researchgate.netmdpi.com This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the amino group of DMAT, yielding Me-DMAT. mdpi.com The functionality of EasF has been confirmed through biochemical assays and gene knockout studies. mdpi.commdpi.com Inactivation of the easF gene leads to the accumulation of DMAT and prevents the formation of downstream ergot alkaloids. mdpi.com

| Enzyme | Substrate | Product | Cofactor | Organism Examples |

| EasF / fgaMT | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | N-methyl-4-dimethylallyltryptophan (Me-DMAT) | S-adenosylmethionine (SAM) | Claviceps purpurea, Aspergillus fumigatus |

Oxidative Cyclization to this compound-I

Following methylation, Me-DMAT undergoes a complex oxidative cyclization to form the tricyclic structure of this compound-I. This transformation is a pivotal point in the pathway, establishing the core ergoline (B1233604) ring system.

The conversion of Me-DMAT to this compound-I is not a single enzymatic step but requires the coordinated action of at least two enzymes: an FAD-dependent oxidoreductase, EasE (also known as CcsA), and a catalase, EasC. mdpi.comnih.gov Gene knockout studies have demonstrated that the absence of either easE or easC abolishes the production of this compound-I, leading to the accumulation of Me-DMAT. mdpi.comnih.govrsc.org This indicates that both enzymes are essential for this transformation. mdpi.comnih.gov While EasE is an FAD-linked oxidoreductase, EasC belongs to a unique class of heme-containing catalases that participate in O₂-dependent radical reactions rather than simple hydrogen peroxide disproportionation. nih.govchemistryviews.org The reconstitution of the pathway in non-ergot alkaloid producing hosts like Aspergillus nidulans and Saccharomyces cerevisiae has confirmed that the presence of both dmaW, easF, easE, and easC is sufficient for this compound-I synthesis. mdpi.comnih.gov

| Enzyme | Function in this compound-I Biosynthesis | Cofactor/Prosthetic Group |

| EasE / CcsA | FAD-dependent oxidoreductase activity | Flavin Adenine (B156593) Dinucleotide (FAD) |

| EasC | Catalase activity, involved in oxidative cyclization | Heme |

Recent structural and mechanistic studies of EasC have unveiled a novel catalytic mechanism. nih.govchemistryviews.orgbsky.app Contrary to typical catalases, EasC operates through an NADPH-independent superoxide (B77818) mechanism. nih.govbsky.app The enzyme possesses two distinct pockets: a heme-binding pocket and an NADPH-binding pocket, connected by a slender tunnel. nih.govchemistryviews.orgresearchgate.net The substrate, prethis compound, binds in the NADPH-binding pocket, not the heme pocket as previously suspected. nih.govchemistryviews.org The proposed mechanism involves the generation of superoxide (O₂•⁻) in the heme pocket. cas.cn This reactive oxygen species then travels through the tunnel to the substrate-binding site, where it initiates a series of radical reactions, leading to the oxidative cyclization and formation of the C ring of this compound. nih.govchemistryviews.orgcas.cn This "dual-workshop" mechanism, with superoxide generation and substrate transformation occurring in separate but connected sites, represents a previously unobserved strategy in metalloenzyme catalysis. nih.govcas.cn

The conversion of Me-DMAT to this compound-I is thought to proceed through intermediate compounds. frontiersin.org Feeding studies using isotopically labeled precursors have suggested the involvement of a diene intermediate. rsc.org This intermediate, prethis compound diene, is formed through the desaturation of the C8-C9 bond of the prenyl side chain. researchgate.net Further oxidation and subsequent decarboxylative cyclization of this diene ultimately lead to the formation of this compound-I. researchgate.netasm.org The generation of prenylated-tryptophan intermediates, including prethis compound (PCC), under the successive catalysis of DmaW, EasF, and EasE has been described. frontiersin.orgresearchgate.net The final conversion of PCC to this compound-I is then catalyzed by the this compound synthase EasC. frontiersin.org

Oxidation of this compound-I to this compound-I Aldehyde

The final step in this segment of the pathway is the oxidation of the primary alcohol group of this compound-I to form this compound-I aldehyde. mdpi.comrsc.org This aldehyde is a critical branch point intermediate, leading to the diversification of ergot alkaloids in different fungal species. nih.govrsc.orgasm.org The enzyme responsible for this oxidation is a short-chain alcohol dehydrogenase, encoded by the easD gene (also known as fgaDH in A. fumigatus). mdpi.comrsc.org This enzyme utilizes NAD⁺ as a cofactor to carry out the oxidation reaction. rsc.org In some cases, the enzyme EasDaf has been shown to catalyze not only the conversion of this compound-I to this compound-I aldehyde but also a subsequent oxidation to this compound-I acid. nih.gov

| Enzyme | Substrate | Product | Cofactor |

| EasD / FgaDH | This compound-I | This compound-I aldehyde | NAD⁺ |

Catalysis by Short-Chain Dehydrogenase/Reductase (EasD)

A pivotal step in the this compound biosynthetic pathway is the oxidation of this compound-I to this compound-I aldehyde. mdpi.commdpi.com This reaction is catalyzed by the enzyme EasD, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.comnih.gov In Aspergillus fumigatus, this enzyme is also known as FgaDH. mdpi.com

The formation of this compound-I aldehyde from this compound-I has been demonstrated in vitro using purified FgaDH in the presence of its cofactor, NAD+. mdpi.com Interestingly, EasD from Aspergillus fumigatus (EasDaf) has been shown to not only catalyze the conversion of this compound-I to this compound-I aldehyde but also to further oxidize the aldehyde to this compound-I acid in a two-step oxidation process. nih.gov

Biochemical studies have revealed that while EasDaf shares little sequence similarity with classical SDRs, it possesses the characteristic motifs essential for its function. nih.gov These include a YXXXK sequence at the catalytic site and a TGXXX[AG]XG sequence for dinucleotide binding. nih.gov Molecular docking and site-directed mutagenesis have identified tyrosine-166 (Y166) and serine-153 (S153) as crucial amino acids in the active site. Y166 is proposed to act as a general base for hydride transfer, while S153 facilitates proton transfer, thereby increasing the reaction's acidity. nih.gov

The function of EasD as the enzyme responsible for oxidizing the primary alcohol of this compound-I to an aldehyde has been confirmed through in vitro expression studies and gene knockout experiments. researchgate.net Disruption of the easD gene in A. fumigatus results in the accumulation of this compound-I, halting the pathway at this step. nih.gov

| Enzyme | Alternative Name | Substrate | Product(s) | Cofactor | Fungus |

|---|---|---|---|---|---|

| EasD | FgaDH | This compound-I | This compound-I aldehyde | NAD+ | Aspergillus fumigatus |

| EasDaf | - | This compound-I | This compound-I aldehyde, this compound-I acid | NAD+ | Aspergillus fumigatus |

Branch Point in Ergot Alkaloid Diversity

The formation of this compound-I aldehyde represents a significant branch point in the biosynthesis of ergot alkaloids, leading to different classes of compounds in various fungal species. mdpi.comnih.govasm.org

This compound-I aldehyde is the last common intermediate shared by the major branches of the ergot alkaloid pathway. mdpi.comasm.org From this central precursor, the pathway diverges to produce either festuclavine-derived alkaloids, typical of fungi in the Trichocomaceae family like Aspergillus fumigatus, or agroclavine-derived alkaloids, characteristic of most ergot alkaloid producers in the Clavicipitaceae family, such as Claviceps purpurea and Neotyphodium lolii. mdpi.comnih.gov The chemical difference between festuclavine (B1196704) and agroclavine (B1664434) lies in the saturation of the D-ring; agroclavine possesses a double bond between carbons 8 and 9, which is absent in festuclavine. mdpi.comnih.gov

The cyclization of the D-ring from this compound-I aldehyde to form either festuclavine or agroclavine is a critical step that dictates the final ergot alkaloid profile. mdpi.comnih.gov This ring closure requires the aldehyde group to rotate into proximity with the secondary amine, a process facilitated by the enzyme EasA. mdpi.com Following this, Schiff base formation leads to a cyclic iminium ion intermediate, which is then reduced by the enzyme EasG (also known as FgaFS) to yield either festuclavine or agroclavine. mdpi.com

The enzymatic control of this crucial branch point is exerted by different alleles of the easA gene, which encodes a homolog of the Old Yellow Enzyme. mdpi.comnih.gov The EasA enzyme in Aspergillus fumigatus (EasA_Af) functions as a reductase. mdpi.comnih.gov It reduces the C8-C9 double bond of the α,β-unsaturated carbonyl moiety in this compound-I aldehyde, which then facilitates the intramolecular reaction to form festuclavine. nih.gov

In contrast, the EasA enzyme from Neotyphodium lolii (EasA_Nl) and Claviceps purpurea acts as an isomerase. mdpi.comnih.gov It catalyzes a cis-trans isomerization of the C8-C9 double bond from an E to a Z configuration. nih.gov This isomerization is necessary for the subsequent intramolecular iminium formation and cyclization to produce agroclavine. nih.gov

Experimental evidence strongly supports the role of EasA as the checkpoint for this branching. When an A. fumigatus strain with a disrupted easA gene was transformed with the easA gene from C. purpurea, it produced agroclavine-derived alkaloids instead of its native festuclavine. nih.gov Similarly, in vitro assays have shown that EasA_Af and EasG convert this compound-I aldehyde to festuclavine, while EasA_Nl and EasG produce agroclavine. nih.gov Mutational analysis has further elucidated the mechanistic basis for this switch in activity. nih.gov

| Fungus | EasA Allele Function | Product from this compound-I Aldehyde | Resulting Alkaloid Class |

|---|---|---|---|

| Aspergillus fumigatus | Reductase | Festuclavine | Fumigaclavines |

| Neotyphodium lolii | Isomerase | Agroclavine | Lysergic acid derivatives |

| Claviceps purpurea | Isomerase | Agroclavine | Ergopeptines |

Genetic Basis of Biosynthesis

The enzymes responsible for this compound biosynthesis are encoded by a set of genes known as the ergot alkaloid synthesis (EAS) gene cluster.

The genes for ergot alkaloid biosynthesis are typically found clustered together in the genomes of producing fungi. asm.orgnih.gov These EAS gene clusters have been identified and characterized in various fungal species, including those from the genera Claviceps, Epichloë, Penicillium, and Aspergillus. mdpi.commassey.ac.nz

The core set of genes required for the synthesis of this compound-I aldehyde is conserved among ergot alkaloid-producing fungi. asm.org This includes five genes: dmaW, easF, easC, easE, and easD. asm.orgasm.org The functions of the enzymes encoded by these genes have been elucidated through gene knockout studies, heterologous expression, and in vitro assays. mdpi.com

dmaW: Encodes dimethylallyl-tryptophan synthase, which catalyzes the first committed step in the pathway, the prenylation of L-tryptophan. mdpi.commdpi.com

easF: Encodes a methyltransferase that methylates dimethylallyl-tryptophan (DMAT). mdpi.com

easC and easE: These genes encode a catalase and an FAD-linked oxidoreductase, respectively, which work in concert to convert N-methyl-DMAT to this compound-I. mdpi.comchemistryviews.org The exact mechanisms of the reactions catalyzed by EasC and EasE are still under investigation, but their necessity for this compound-I formation has been demonstrated. mdpi.commdpi.com

easD: Encodes the short-chain dehydrogenase/reductase that oxidizes this compound-I to this compound-I aldehyde. mdpi.commdpi.com

Beyond these core genes, the EAS clusters of different fungi contain additional genes that encode enzymes for the downstream modifications of this compound-I aldehyde, leading to the diverse array of ergot alkaloids observed in nature. mdpi.comasm.org For instance, the EAS cluster in A. fumigatus contains genes for the synthesis of fumigaclavines, while the clusters in Clavicipitaceae species contain genes for the production of lysergic acid derivatives and ergopeptines. mdpi.comasm.org Comparative analysis of EAS gene clusters across different fungal strains and species has revealed marked differences in gene content and expression, which correlate with their distinct ergot alkaloid profiles. massey.ac.nzmassey.ac.nz

| Compound Name |

|---|

| Agroclavine |

| This compound |

| This compound-I |

| This compound-I acid |

| This compound-I aldehyde |

| Dimethylallyl-tryptophan (DMAT) |

| Festuclavine |

| L-tryptophan |

| Lysergic acid |

| N-methyl-DMAT |

Functional Analysis of Key Biosynthetic Genes (e.g., dmaW, easF, easE, easC, easD, easA, easG)

The initial steps leading to and immediately following this compound are orchestrated by a suite of core enzymes. The function of these enzymes has been elucidated through gene knockout experiments, heterologous expression, and in vitro biochemical assays. mdpi.com The common pathway in different fungal species generally proceeds to the formation of this compound-I-aldehyde, a critical branch point intermediate. rsc.orgasm.org

The key genes and their respective functions in the pathway are detailed below:

dmaW: This gene encodes the enzyme dimethylallyltryptophan synthase (DmaW). nih.gov It catalyzes the first committed and rate-limiting step in the ergot alkaloid pathway: the C4-prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP) as a substrate to produce 4-(γ,γ-dimethylallyl)tryptophan (DMAT). rsc.orgnih.gov The identification and cloning of dmaW were crucial for locating the entire ergotamine biosynthesis gene cluster in Claviceps purpurea. rsc.org

easF: The product of easF is a methyltransferase. nih.gov This enzyme catalyzes the N-methylation of the amino group of DMAT to yield N-methyl-4-(γ,γ-dimethylallyl)tryptophan (N-Me-DMAT). rsc.orgnih.gov

easE and easC: The conversion of N-Me-DMAT to this compound-I is a complex oxidative cyclization. It requires the functions of at least two genes, easE (encoding this compound-I synthase) and easC (encoding a catalase). asm.orgnih.govnih.gov Gene disruption experiments have confirmed that both enzymes are essential for this transformation, as knocking out either gene blocks the pathway at N-Me-DMAT. researchgate.net The reaction is believed to proceed through several intermediates, including the formation of a diene and an epoxide. mdpi.comasm.org

easD: This gene codes for a short-chain dehydrogenase/reductase (SDR) family enzyme, which functions as this compound-I dehydrogenase. mdpi.comnih.govmicrobiologyresearch.org In the presence of NAD+, this enzyme oxidizes the primary alcohol of this compound-I to form this compound-I aldehyde. wvu.edursc.orgnih.gov This aldehyde is a major branch point in the pathway. rsc.orgasm.org Interestingly, further research has shown that the EasD enzyme from Aspergillus fumigatus (EasDaf) can also catalyze a second oxidation step, converting this compound-I aldehyde into this compound-I acid. nih.gov

easA and easG: These genes are involved in the subsequent conversion of this compound-I aldehyde into the tetracyclic ergoline ring system. wvu.edunih.gov The product of easA closes the D-ring of the ergoline structure. Different alleles of easA determine the next step; a reductase allele leads to festuclavine, while an isomerase allele leads toward agroclavine. wvu.edu The resulting iminium ion is then reduced by the product of easG, which functions as an oxidoreductase. wvu.edursc.org

Table 1: Functional Roles of Key this compound Biosynthetic Genes

| Gene | Enzyme Product | Function |

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the prenylation of L-tryptophan to form DMAT. rsc.orgnih.gov |

| easF | DMAT N-methyltransferase | Catalyzes the N-methylation of DMAT to form N-Me-DMAT. nih.govnih.gov |

| easE | This compound-I synthase | Involved in the oxidative cyclization of N-Me-DMAT to this compound-I. asm.orgnih.gov |

| easC | Catalase | Works in conjunction with EasE for the formation of this compound-I. nih.govnih.gov |

| easD | This compound-I dehydrogenase | Oxidizes this compound-I to this compound-I aldehyde. mdpi.comwvu.edursc.org |

| easA | Reductase / Isomerase | Catalyzes the closure of the ergoline D-ring from this compound-I aldehyde. wvu.edunih.gov |

| easG | Oxidoreductase | Reduces the iminium ion intermediate formed by EasA. wvu.edursc.org |

Evolutionary Conservation of Early Pathway Genes

The genes required for the synthesis of the common intermediate this compound-I aldehyde (dmaW, easF, easC, easE, and easD) are highly conserved across a wide range of ergot alkaloid-producing fungi. mdpi.comwvu.eduasm.org This conservation is observed in fungi from different genera, including Claviceps, Aspergillus, Penicillium, Epichloë, and even in the dermatophyte family Arthrodermataceae, which are not typically known for producing complex ergot alkaloids. mdpi.comrsc.orgmicrobiologyresearch.orgasm.org

This core set of genes often appears clustered together in the fungal genome, suggesting a shared evolutionary origin and a strong selective pressure to maintain the foundational steps of the pathway. rsc.orgnih.gov Phylogenetic analysis of the first four core genes (dmaW, easF, easC, and easE) indicates that they have congruent evolutionary histories, supporting the model that they were inherited and have evolved as a functional unit. nih.gov

In contrast to the highly conserved early genes, the genes responsible for the later, diversifying steps of the pathway (such as those converting this compound-I aldehyde into various clavines, lysergic acid amides, and ergopeptines) show significant variation among species. rsc.org This "evolutionary hourglass" model, with a conserved core pathway and divergent later steps, explains the immense structural diversity of ergot alkaloids found in nature, all originating from the common precursor scaffold built around this compound. rsc.orgnih.gov

Regulation of Biosynthesis

The production of this compound and other ergot alkaloids is a tightly regulated process, controlled by a combination of environmental signals and complex genetic networks. ontosight.ai This regulation ensures that the synthesis of these metabolically expensive compounds occurs under appropriate conditions.

Influence of Environmental Parameters (e.g., temperature, pH, nutrient availability)

The biosynthesis of this compound-I aldehyde is known to be influenced by various environmental factors. ontosight.aiontosight.ai While specific mechanisms are still being fully detailed, general observations point to the importance of the fungal growth environment.

Temperature: Temperature can significantly impact enzyme activity. In one study involving a genetically engineered Saccharomyces cerevisiae strain designed to produce this compound, a higher final product titer was achieved at lower temperatures, which was attributed to the improved stability or activity of the EasE and EasC enzymes. researchgate.net

pH and Nutrient Availability: The production of secondary metabolites in fungi is often linked to developmental processes like sporulation, which are themselves regulated by environmental cues such as pH, nutrient levels (carbon and nitrogen), and the presence of an air-surface interface. core.ac.uk Though direct studies on this compound are limited, the general link suggests that nutrient limitation or specific pH conditions that trigger broader metabolic shifts in the fungus would also impact ergot alkaloid production. ontosight.aicore.ac.uk The initial step of the pathway is known to be under the control of phosphate (B84403) and tryptophan levels. nih.gov

Transcriptional and Post-transcriptional Regulation of EAS Genes

The expression of the ergot alkaloid synthesis (eas) genes is controlled at multiple levels to ensure coordinated production of the necessary enzymes.

Transcriptional Co-regulation: The clustering of eas genes is believed to facilitate their co-regulation, allowing the fungus to efficiently switch the entire pathway on or off. asm.orgresearchgate.net This is a common feature for secondary metabolite gene clusters in fungi. researchgate.net

Pathway-Specific Regulators: Recent research has identified pathway-specific transcription factors that control the eas cluster. In the fungus Metarhizium brunneum, a gene named easR located adjacent to the eas cluster was identified. asm.orgresearchgate.net Knockout studies demonstrated that EasR is a positive regulator, as its deletion eliminated or drastically reduced the transcription of most genes within the eas cluster, thereby abolishing ergot alkaloid production. asm.orgresearchgate.netnih.gov Homologs of easR have been found near eas clusters in at least 15 other fungal species, suggesting this is a conserved regulatory mechanism. asm.orgnih.gov

Global Regulators: Beyond pathway-specific factors, global regulatory networks also play a role. The "velvet complex," a group of proteins including VeA and LaeA, is a well-known master regulator of secondary metabolism in fungi in response to signals like light. researchgate.netnih.gov It functions by influencing chromatin structure and the expression of numerous gene clusters, including the eas cluster. researchgate.net

Other Regulatory Mechanisms: Other potential control points include feedback inhibition, where the accumulation of a downstream product can inhibit the activity of an early enzyme in the pathway, and post-translational modifications of the biosynthetic enzymes, which can alter their activity or stability. ontosight.ai

Molecular Interactions and Biological Activities

Receptor Binding Affinity

The pharmacological profile of chanoclavine is significantly defined by its ability to bind to and modulate the function of key receptors in the nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors.

This compound has been identified as a modulator of dopamine D2 receptors in the brain. nih.gov Studies investigating the dopamine receptor stimulating effects of tricyclic ergot alkaloids have provided insights into this interaction. Research using receptor binding of 3H-spiperone, a common radioligand for dopamine D2 receptors, showed that this compound analogues exhibit affinity for this receptor. nih.gov Specifically, in displacement potency studies, the this compound analogue KSU-1415 demonstrated a notable ability to displace the radioligand, suggesting direct interaction with the D2 receptor. nih.gov Further experiments in mice with unilateral striatal 6-hydroxydopamine lesions showed that KSU-1415 produced a long-lasting contralateral rotation, an effect that was suppressed by pre-treatment with the D2 antagonist sulpiride. nih.gov This suggests that this compound-type tricyclic ergot alkaloids can stimulate D2 receptors in the brain. nih.gov However, this compound-I itself did not markedly inhibit γ-butyrolactone-induced DOPA accumulation in the striatum of mice, indicating a potentially complex or indirect modulatory role compared to its analogues. nih.gov

A significant aspect of this compound's activity is its role as a competitive antagonist at the human serotonin 3A (5-HT3A) receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including gastrointestinal motility. researchgate.net The structural similarity of this compound to serotonin (5-HT) allows it to interact with the 5-HT3A receptor. nih.govnih.gov Electrophysiological studies have demonstrated that the co-application of this compound with 5-HT results in a competitive, reversible, and voltage-independent inhibition of the receptor's function. nih.govnih.gov

The antagonistic effect of this compound on the 5-HT3A receptor has been quantified through electrophysiological experiments using a two-electrode voltage-clamp analysis on Xenopus oocytes expressing the human 5-HT3A receptor. nih.govnih.gov In these studies, this compound was shown to inhibit the inward current induced by serotonin in a concentration-dependent manner. nih.gov The inhibition was reversible, with the receptor's function returning after washing out the compound. nih.gov This interaction effectively blocks the channel's ion flow that is normally activated by 5-HT. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this blocking effect was determined to be 107.2 µM. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Inhibitory Activity of this compound at the 5-HT3A Receptor

| Parameter | Value | Receptor | Method |

| IC₅₀ | 107.2 µM | h5-HT3A | Two-electrode voltage-clamp analysis |

Data sourced from electrophysiological experiments on Xenopus oocytes. nih.govnih.gov

Molecular docking simulations and site-directed mutagenesis studies have successfully identified the key amino acid residues within the 5-HT3A receptor that are critical for its interaction with this compound. nih.gov These studies revealed that this compound binds to the same orthosteric ligand-binding site as serotonin, located in the extracellular domain. nih.gov The critical residues for this binding have been identified as Phenylalanine at position 130 (F130) and Asparagine at position 138 (N138). nih.govnih.govresearchgate.net These residues are located near loops A and E of the receptor's binding site. nih.gov The importance of these specific residues was confirmed through mutagenesis experiments; when F130 and N138 were mutated to alanine (B10760859) (F130A and N138A), the inhibitory effect of this compound was significantly weakened. nih.govnih.govresearchgate.net The double mutation, in particular, markedly attenuated the interaction, providing strong evidence that F130 and N138 are crucial for the binding and antagonistic activity of this compound. nih.govnih.gov

Table 2: Critical Binding Residues for this compound at the 5-HT3A Receptor

| Residue | Position | Location | Role in Binding |

| Phenylalanine | 130 (F) | Extracellular Domain | Identified as a key interaction site via docking and mutagenesis studies. nih.govnih.govresearchgate.net |

| Asparagine | 138 (N) | Extracellular Domain | Confirmed as essential for ligand binding and receptor activity modulation. nih.govnih.govresearchgate.net |

These residues are considered important for the specific docking and inhibitory function of this compound. nih.gov

Competitive Antagonism at 5-Hydroxytryptamine (5-HT) 3A Receptors

Mechanism of Action at the Cellular and Sub-cellular Level

The biological effects of this compound are a direct consequence of its dynamic interactions with receptors at a molecular level. Understanding these dynamics provides a clearer picture of its mechanism of action.

The interaction between this compound and the 5-HT3A receptor is a dynamic process governed by competitive binding principles. nih.gov As a competitive antagonist, this compound vies with the endogenous ligand, serotonin, for the same binding pocket on the receptor. nih.gov This dynamic equilibrium means that the level of inhibition is dependent on the relative concentrations of both this compound and serotonin. nih.gov At high concentrations, serotonin can overcome the inhibitory effects of this compound, indicating that they share the same binding site and that the binding is reversible. nih.gov

Computational methods, such as molecular docking simulations, have been instrumental in visualizing these ligand-receptor dynamics. mdpi.com These simulations model the potential binding poses of this compound within the 5-HT3A receptor's binding site. nih.gov The results of these in silico studies suggest that this compound positions itself optimally within the binding pocket to interact with residues F130 and N138. nih.govnih.gov This interaction stabilizes the receptor in an inactive or non-conducting state, preventing the conformational changes necessary for ion channel opening that serotonin would typically induce. nih.gov The study of ligand-receptor dynamics involves assessing how these noncovalent interactions contribute to the stability of the ligand-receptor complex over time. mdpi.com In the case of this compound, its specific hydrogen bonds and other interactions with the identified residues are what underpin its antagonistic mechanism at the molecular level.

Influence on Neurotransmitter Signaling Pathways

This compound, a tricyclic ergot alkaloid, possesses a molecular structure that bears a resemblance to key neurotransmitters. researchgate.netchemistryviews.org This structural similarity is the foundation for its ability to interact with and modulate various neurotransmitter receptor systems, including dopaminergic, serotonergic, and adrenergic pathways. researchgate.netchemistryviews.orgontosight.ai

Interaction with Dopamine Receptors

Research has indicated that this compound and its analogues can exert influence over dopamine receptor activity. Specifically, studies have pointed to a stimulatory effect on dopamine D2 receptors in the brain. wikipedia.orgfrontiersin.orgnih.gov In mouse models with unilateral striatal lesions induced by 6-hydroxydopamine, a this compound analogue, KSU-1415, was found to produce a long-lasting contralateral rotation, an effect that could be suppressed by the D2 receptor antagonist sulpiride. nih.gov While this compound itself did not inhibit gamma-butyrolactone-induced DOPA accumulation in the mouse striatum, its analogue KSU-1415 did, suggesting that compounds of the this compound type can stimulate D2 receptors. nih.gov

Interaction with Serotonin Receptors

A significant body of research has focused on the interaction between this compound and the serotonin (5-hydroxytryptamine, 5-HT) system. The structural similarity between this compound and 5-HT allows it to bind to serotonin receptors. nih.govnih.gov

The most well-characterized interaction is with the human serotonin 5-HT3A receptor. nih.govnih.gov Electrophysiological studies using Xenopus oocytes expressing the h5-HT3A receptor have demonstrated that this compound acts as a competitive antagonist. nih.gov Its application results in a concentration-dependent, reversible, and voltage-independent inhibition of the inward current induced by serotonin. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for this blocking effect has been determined to be 107.2 µM. nih.govnih.gov

Molecular docking and mutagenesis studies have identified the specific amino acid residues crucial for this interaction. This compound binds within the 5-HT3A receptor's binding site, in proximity to phenylalanine at position 130 (F130) and asparagine at position 138 (N138). nih.govnih.gov Mutating these residues to alanine (F130A and N138A) significantly weakens the inhibitory effect of this compound, confirming their importance for ligand binding and activity. nih.govnih.gov In contrast, another ergot alkaloid, ergonovine, does not interact with these residues and shows negligible inhibition of the 5-HT3A receptor. nih.gov

While other ergot alkaloids, such as lysergol, are known to interact with receptors like 5-HT2A, studies have not yet established a proven interaction between this compound itself and other 5-HT receptor families. nih.gov This suggests a degree of selectivity in this compound's action on the serotonergic system, with a primary effect on the 5-HT3A subtype. nih.govjmb.or.kr

Interaction with Adrenergic Receptors

The tetracyclic structure common to many ergot alkaloids allows them to act on monoamine receptors, which include adrenergic receptors alongside serotonin and dopamine receptors. nih.gov While specific, detailed studies on this compound's direct binding affinities and functional effects at various adrenergic receptor subtypes are less extensive than for serotonin and dopamine receptors, its classification as an ergot alkaloid suggests a potential for such interactions. evitachem.com For context, other ergot alkaloids like ergotamine and bromocriptine (B1667881) exhibit significant activity at adrenergic receptors. frontiersin.org

Data Tables

Table 1: Summary of this compound's Interaction with Neurotransmitter Receptors

| Receptor Subtype | Type of Interaction | Key Research Findings |

| Dopamine D2 | Agonist / Stimulant | Analogues like KSU-1415 induce effects indicative of D2 receptor stimulation in mouse models. nih.gov |

| Serotonin 5-HT3A | Competitive Antagonist | Inhibits 5-HT-induced currents with an IC50 of 107.2 µM. nih.govnih.gov Interaction is dependent on F130 and N138 residues in the receptor binding site. nih.govnih.gov |

| Adrenergic Receptors | Potential Interaction | As an ergot alkaloid, it is structurally related to compounds known to interact with adrenergic receptors. nih.govevitachem.com |

Advanced Research Methodologies for Chanoclavine Studies

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analytical investigation of Chanoclavine and other ergot alkaloids. bg.ac.rs Techniques such as High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) provide the necessary resolution and sensitivity for detailed studies. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of this compound. bg.ac.rs It is widely used for both qualitative and quantitative assessments, enabling the separation of this compound from a mixture of other alkaloids and metabolites. nih.govdntb.gov.ua The versatility of HPLC allows for various configurations depending on the analytical goal.

Following separation by HPLC, this compound is commonly detected using Ultraviolet (UV) or fluorescence detectors.

UV Detection : UV detectors are frequently employed, capitalizing on the characteristic UV absorbance of the ergoline (B1233604) ring system common to ergot alkaloids. asm.orgresearchgate.net Analyses are often performed at specific wavelengths to maximize sensitivity and selectivity for this compound and related compounds. Common detection wavelengths include 225 nm, 230 nm, and 254 nm. nih.govasm.orgcimap.res.inresearchgate.net

Fluorescence Detection : Fluorescence detection offers a significant advantage in terms of selectivity and sensitivity over UV detection. chromatographyonline.com Since not all molecules fluoresce, this method can selectively detect target analytes like this compound in complex samples with minimal background interference. chromatographyonline.comyoutube.com The excitation and emission wavelengths are specifically chosen for the analyte, which for ergot alkaloids are often set around excitation wavelengths of 272 nm or 310 nm and emission wavelengths of 372 nm or 410 nm, respectively. researchgate.net This technique is particularly valuable for trace analysis where high sensitivity is paramount. thermofisher.com While derivatization can be used to make non-fluorescent molecules detectable, many ergot alkaloids, including this compound, are naturally fluorescent, allowing for their detection without this extra step. chromatographyonline.comnih.gov

Reversed-phase chromatography (RPC) is the most common mode of HPLC used for this compound analysis. chromtech.comcreative-proteomics.com In RPC, a nonpolar stationary phase is used with a polar mobile phase. chromtech.comcreative-proteomics.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. creative-proteomics.com C18 (ODS) columns are frequently utilized for this purpose. nih.govcimap.res.infrontiersin.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govcimap.res.infrontiersin.orgnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex alkaloid mixtures. nih.govfrontiersin.orgnih.gov

Table 1: Examples of Reversed-Phase HPLC Methods for this compound Analysis This table is interactive and can be sorted by clicking on the column headers.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Waters Spherisorb ODS2 (250 × 4.6 mm, 10 µm) | Gradient elution with acetonitrile and 0.01 M phosphate buffer (NaH₂PO₄) containing 0.1% glacial acetic acid | 0.8 | UV at 254 nm | nih.govresearchgate.net |

| Chromolith Performance RP-18e (100 × 4.6 mm) | Acetonitrile–0.01 M sodium dihydrogen phosphate buffer with 0.2% trifluoroacetic acid (15:85, v/v) | 1.0 | UV at 225 nm | cimap.res.in |

| Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) | Gradient method with H₂O (0.1% formic acid) and acetonitrile (0.1% formic acid) | 1.0 | Photodiode Array (PDA) | frontiersin.orgnih.gov |

| LiChrospher 100 RP-18 (250 × 4 mm, 5 µm) | Isocratic elution with 10 mM ammonium (B1175870) carbonate and acetonitrile (50:50, v/v) | 1.0 | UV at 230 nm | asm.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a standard and powerful technique for the definitive identification and trace quantification of this compound. mdpi.com This method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.comresearchgate.net

To be analyzed by a mass spectrometer, molecules must first be ionized.

Electrospray Ionization (ESI) : ESI is the most common ionization technique used for the analysis of this compound and other ergot alkaloids. mdpi.com It is a soft ionization method that generates charged molecules with minimal fragmentation. researchgate.net For ergot alkaloids, ESI is typically operated in the positive ion mode (ESI+), which produces protonated molecular ions [M+H]⁺. mdpi.comnih.gov For this compound, this results in an ion with a mass-to-charge ratio (m/z) of 257.1. nih.govasm.org This technique is highly compatible with the mobile phases used in reversed-phase LC. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) : MALDI-TOF is another soft ionization technique that is particularly useful for analyzing biomolecules. youtube.combioneer.com In the context of this compound research, MALDI-TOF has been instrumental in the structural determination of its biosynthetic precursors. nih.gov For instance, it was used to identify N-methyl-dimethylallyltryptophan (Me-DMAT), a key intermediate in the ergot alkaloid pathway that is converted into this compound. nih.govresearchgate.net In this analysis, the protonated molecule of Me-DMAT was observed at m/z 287.2. nih.govresearchgate.net The "time-of-flight" analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube to the detector. youtube.com

LC-MS/MS is the premier method for the trace quantification of mycotoxins, including this compound, in various matrices like food and feed. mdpi.comresearchgate.net Its high sensitivity allows for the detection of compounds at very low concentrations. researchgate.net The method's specificity comes from monitoring specific fragmentation patterns (transitions) for each analyte, which provides a high degree of confidence in identification. researchgate.net

A method using reversed-phase HPLC with UV detection has reported specific limits of detection (LOD) and quantitation (LOQ) for this compound. nih.govresearchgate.net

Table 2: Detection and Quantitation Limits for this compound This table is interactive and can be sorted by clicking on the column headers.

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Method | Reference |

|---|---|---|---|---|

| This compound | 0.039 | 0.118 | RP-HPLC-UV | nih.govresearchgate.net |

| Lysergol | 0.035 | 0.106 | RP-HPLC-UV | nih.govresearchgate.net |

Ultrapressure Liquid Chromatography (UPLC)

Ultrapressure Liquid Chromatography (UPLC) stands out as a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. This technique utilizes columns packed with sub-2 µm particles, which allows for superior resolution, greater speed, and increased sensitivity. ijfmr.com UPLC systems operate at high backpressures (up to 100 MPa) to efficiently pump the mobile phase through the densely packed column. ijfmr.com

In the context of ergot alkaloid research, UPLC is employed for the rapid and sensitive analysis of complex mixtures. For instance, studies on the fungus Claviceps purpurea have utilized UPLC to analyze the alkaloid profiles of various mutants. researchgate.netnih.gov This allows researchers to detect and quantify compounds like this compound, even when present in trace amounts, and to monitor biosynthetic pathways. researchgate.netnih.gov A typical UPLC system for this purpose would be equipped with a photodiode array (PDA) detector. asm.org The analysis is often performed on a C18 column, a common choice for reversed-phase chromatography. asm.org

The key advantages of UPLC in this compound studies include significantly shorter run times and reduced solvent consumption, making it a more efficient and cost-effective analytical method compared to conventional HPLC. ijfmr.com

Table 1: Example of UPLC System Parameters for Ergot Alkaloid Analysis

| Parameter | Specification |

|---|---|

| System | Waters Acquity UPLC |

| Column | Waters BEH C18 (50 x 2.1 mm, 1.7-µm particle size) |

| Column Temperature | 35°C |

| Flow Rate | 0.4 ml/min |

| Injection Volume | 5 µl |

| Detector | Photodiode Array (PDA) |

| Analysis Time | 12 min |

This table represents typical parameters used for the analysis of ergot alkaloids, including this compound. asm.org

Fast Centrifugal Partition Chromatography (FCPC) for Isolation

Fast Centrifugal Partition Chromatography (FCPC) is a preparative, support-free liquid-liquid chromatography technique that is exceptionally well-suited for isolating delicate natural products like this compound. iomcworld.com Unlike traditional column chromatography that uses solid adsorbents like silica (B1680970) gel or alumina, FCPC avoids irreversible adsorption and potential degradation of the target compound, leading to higher recovery rates, often exceeding 90%. iomcworld.com The method relies on partitioning the solute between two immiscible liquid phases, with one serving as the stationary phase held in place by a strong centrifugal field. cimap.res.in

FCPC has been successfully applied to the large-scale isolation of this compound from the seeds of Ipomoea muricata. cimap.res.inresearchgate.net In one documented application, a pH-zone-refining FCPC method was utilized. This approach employed a two-phase solvent system of methyl tert-butyl ether (MtBE)–acetonitrile–water (4:1:5, v/v). cimap.res.in Triethylamine was added to the organic stationary phase as a retainer, and trifluoroacetic acid was added to the aqueous mobile phase as an eluter. cimap.res.in This process allowed for the separation of multigram quantities of crude alkaloid extract, yielding this compound at 79.6% purity from a 4-gram crude extract load. cimap.res.in The resulting this compound was then further purified to achieve a final purity of 99.5%. researchgate.net The high sample loading capacity and excellent recovery make FCPC an efficient and powerful tool for obtaining substantial quantities of this compound for further research. iomcworld.comkromaton.com

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method widely used for the qualitative analysis of this compound. sigmaaldrich.comlibretexts.org It is particularly useful for monitoring the progress of chemical reactions, screening plant or fungal extracts for the presence of alkaloids, and assessing the purity of isolated fractions. sigmaaldrich.commdpi.com The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel, and developing the plate in a sealed chamber with a suitable solvent mixture (the mobile phase). libretexts.org

In studies of this compound biosynthesis in Claviceps purpurea, TLC has been a fundamental tool. researchgate.netnih.gov Researchers have used it to compare the alkaloid profiles of wild-type strains with knockout mutants. researchgate.netnih.gov After developing the chromatogram, the separated compounds are visualized, often by using a UV lamp, as ergot alkaloids typically fluoresce. nih.gov This allows for a quick visual confirmation of whether this compound is being produced or if its precursors are accumulating, thereby helping to identify blocks in the biosynthetic pathway. researchgate.netnih.gov For instance, the absence of a this compound spot in a mutant strain, which is present in the wild-type, provides clear qualitative evidence of a functional gene disruption. researchgate.net

Spectroscopic and Diffraction Methods for Structural Elucidation

Once isolated, the definitive structure of this compound is determined using a suite of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). mdpi.comlibretexts.org It is a non-destructive technique that yields detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com The characterization of this compound relies heavily on data from one-dimensional (1D) and two-dimensional (2D) NMR experiments, which together allow for an unambiguous assignment of its complex structure. cimap.res.inresearchgate.net

One-dimensional NMR provides the foundational data for structural elucidation.

¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the this compound molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. libretexts.org The integration of the signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling, which results in the splitting of signals into multiplets (e.g., doublets, triplets), reveals the number of neighboring protons, providing crucial connectivity information through the analysis of coupling constants (J values, measured in Hertz). libretexts.orgbhu.ac.in

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum displays a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shift of each carbon provides information about its hybridization (sp³, sp², sp) and its chemical environment (e.g., aromatic, olefinic, aliphatic). bhu.ac.in Proton-decoupled ¹³C NMR spectra, where each carbon appears as a single line, are most common and are used to determine the total number of distinct carbon atoms. bhu.ac.in

The combined data from ¹H and ¹³C NMR spectra allow for the initial mapping of the carbon skeleton and the placement of hydrogen atoms. The spectroscopic data for isolated this compound have been shown to be in complete agreement with previously reported values, confirming its identity. researchgate.net

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete, three-dimensional structure of a complex molecule like this compound. wikipedia.org These experiments display correlations between nuclei as cross-peaks on a 2D frequency map. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry and 3D conformation of a molecule. libretexts.org NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netlibretexts.org The Nuclear Overhauser Effect (NOE) is a through-space interaction, and the presence of a NOESY cross-peak between two protons indicates their spatial proximity. researchgate.net This information is critical for assigning the relative stereochemistry of chiral centers within the this compound structure, such as the orientation of substituents on the ergoline ring system.

Table 2: Common NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided | Purpose in this compound Analysis |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, and integrations. | Identifies types of protons and their neighbors. |

| ¹³C NMR | Carbon chemical shifts. | Identifies the number and types of carbon atoms in the molecular skeleton. |

| HMBC | Correlations between protons and carbons separated by 2-4 bonds. | Establishes long-range connectivity and helps assemble the fused ring structure. |

| NOESY | Correlations between protons that are close in space. | Determines the 3D structure and relative stereochemistry of the molecule. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The exact mass of this compound-I is 256.15757 g/mol , corresponding to the molecular formula C₁₆H₂₀N₂O. massbank.eu

Under techniques like Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform (LC-ESI-ITFT), this compound-I typically forms a protonated molecule [M+H]⁺. massbank.eu Collision-induced dissociation of this parent ion generates a characteristic fragmentation pattern. For instance, in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the protonated molecule of N-methyl-dimethylallyltryptophan (Me-DMAT), a precursor to this compound, is observed at an m/z of 287.2. asm.org While detailed fragmentation data for this compound itself is specific to the analytical conditions, the patterns are instrumental in distinguishing it from other ergot alkaloids and its precursors. asm.orgoregonstate.edu

Table 1: Mass Spectrometry Data for this compound-I

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O | massbank.eu |

| Exact Mass | 256.15757 | massbank.eu |

| Ionization Mode | Positive (ESI) | massbank.eu |

| Parent Ion | [M+H]⁺ | massbank.eu |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, establishing its absolute configuration and solid-state conformation. wikipedia.org This technique has been instrumental in confirming the stereochemistry of this compound and its derivatives. tandfonline.comresearchgate.net The crystal structure reveals the precise spatial arrangement of atoms and the connectivity of chemical bonds, which is fundamental for understanding its interaction with biological targets. wikipedia.org While specific crystallographic data for this compound is found within detailed structural biology databases, its application has been pivotal in confirming the structures of related ergot alkaloids. researchgate.net

In Silico Approaches

Computational methods have become indispensable in studying this compound, offering predictive insights into its behavior and interactions at a molecular level.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to investigate the interaction of this compound with various receptors. For example, docking studies have shown that this compound interacts with the 5-HT₃A receptor, a key player in irritable bowel syndrome. mdpi.com These studies predicted that this compound binds to the extracellular region of the receptor, forming a loop complex. mdpi.com The binding is stabilized by interactions with specific amino acid residues, such as F130 and N138. mdpi.com Similarly, molecular docking has been used to analyze the binding affinity of this compound to the JNK3 protein, revealing a strong interaction with a binding affinity of -6.8 Kcal/mol. spandidos-publications.com

Table 2: Molecular Docking Findings for this compound

| Receptor/Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-HT₃A Receptor | F130, N138 | - | mdpi.com |

| JNK3 | ILE70, VAL78, ALA91, MET146, VAL196, LEU206 | -6.8 | spandidos-publications.com |

Computational Chemistry for Structural and Mechanistic Prediction

Computational chemistry employs theoretical principles to predict the structure and reactivity of molecules. This has been applied to understand the biosynthesis of this compound. For instance, computational models have been used to investigate the catalytic mechanism of enzymes involved in its formation, such as EasDaf. nih.gov These studies can predict the 3D structure of the enzyme and simulate how the substrate, like this compound-I, binds to the active site. nih.gov Molecular dynamics simulations have also been used to assess the stability of this compound in complex with proteins, providing insights into the dynamic nature of these interactions. spandidos-publications.comresearchgate.net

Recent studies on the enzyme this compound synthase (EasC) have utilized cryo-electron microscopy to reveal its structure, showing distinct binding pockets for NADPH and the substrate, prethis compound. nih.gov Computational modeling based on this structural data suggests a novel catalytic mechanism involving superoxide (B77818) for the cyclization reaction. nih.gov

Biochemical and Genetic Approaches

Biochemical and genetic techniques are powerful tools for dissecting the biosynthetic pathway of this compound and understanding the function of the enzymes involved.

Gene Knockout and Complementation Studies for Pathway Elucidation

Gene knockout experiments, where a specific gene is inactivated, are fundamental to determining its function in a metabolic pathway. In the context of this compound biosynthesis, knocking out genes in fungi like Aspergillus fumigatus and Claviceps purpurea has been crucial. rsc.orgasm.org For example, the deletion of the easE gene in C. purpurea resulted in the inability to produce this compound-I and downstream products, leading to the accumulation of the precursor N-methyl-dimethylallyltryptophan (Me-DMAT). asm.orgrsc.org

Complementation studies, where the knocked-out gene is reintroduced, are used to confirm the gene's function. When the ΔeasE mutant was complemented with a functional copy of the easE gene, the biosynthesis of ergot alkaloids was restored. rsc.org These studies have demonstrated that at least four genes, dmaW, easF, easE, and easC, are necessary for the synthesis of this compound-I. nih.gov Knockout experiments have also established that both EasE, an oxidoreductase, and EasC, a catalase, are required for the conversion of Me-DMAT to this compound-I. nih.govnih.gov

Table 3: Key Genes in this compound Biosynthesis Identified Through Genetic Studies

| Gene | Encoded Enzyme | Function in Pathway | Organism Studied | Reference |

|---|---|---|---|---|

| dmaW | Dimethylallyltryptophan synthase | First committed step in ergot alkaloid synthesis | Neotyphodium sp., Aspergillus fumigatus | asm.orgnih.gov |

| easF | N-methyltransferase | Methylation of dimethylallyltryptophan (DMAT) | Aspergillus fumigatus | nih.gov |

| easE | Oxidoreductase | Conversion of Me-DMAT to this compound-I | Claviceps purpurea, Aspergillus fumigatus | rsc.orgnih.govnih.gov |

| easC | Catalase | Conversion of Me-DMAT to this compound-I | Aspergillus fumigatus, Aspergillus japonicus | nih.govnih.gov |

Isotopic Labeling Experiments for Biosynthetic Tracing

Isotopic labeling is a powerful technique used to trace the biosynthetic pathway of natural products like this compound. By introducing atoms with a heavier isotope (e.g., ¹³C or ¹⁵N) into the growth medium of the producing organism, researchers can follow the incorporation of these labeled atoms into the final molecule. boku.ac.at This provides definitive evidence for the precursor molecules and the sequence of enzymatic reactions.